![molecular formula C13H17NO4 B1322776 Boc-2-amino-6-methylbenzoic acid CAS No. 269391-47-1](/img/structure/B1322776.png)
Boc-2-amino-6-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-2-amino-6-methylbenzoic acid is a derivative of 2-amino-6-methylbenzoic acid, which is also known as 6-Methylanthranilic acid . The Boc (tert-butyloxycarbonyl) group is a protective group often used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-2-amino-6-methylbenzoic acid, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of 2-amino-6-methylbenzoic acid is C8H9NO2, and its molecular weight is 151.1626 . The Boc-2-amino-6-methylbenzoic acid has a molecular formula of C13H17NO4 and a molecular weight of 251.28 .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc-protected amines can be cleaved under anhydrous acidic conditions .Physical And Chemical Properties Analysis
2-Amino-6-methylbenzoic acid is a solid at 20°C . Its melting point is 128-130°C (dec.) . It is soluble in methanol .Scientific Research Applications
Synthesis of Benzoxazinones
Boc-2-amino-6-methylbenzoic acid: can react with cyanogen bromide to prepare 2-amino-5-methyl-benzo[d][1,3]oxazin-4-one , which is a compound of interest in various chemical syntheses .
Biochemical Reagent
This compound serves as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Proteomics Research
It is utilized in proteomics research, which involves the study of proteomes and their functions .
Dual Protection of Amino Functions
The Boc group is significant for the dual protection of amino functions, which is crucial in the synthesis of multifunctional targets .
Chemoselective N-Boc Protection
It is used in sustainable and chemoselective N-Boc protection of amines, which is an environmentally benign and cost-effective process .
Synthesis of Novel Amides
This compound may be involved in the synthesis of novel amides starting from different benzoic acid derivatives, which have potential antioxidant and antibacterial activities .
Mechanism of Action
Target of Action
Boc-2-amino-6-methylbenzoic acid is a biochemical reagent It’s known that the compound is used in proteomics research , which involves the study of proteins, their structures, and functions.
Mode of Action
The Boc (tert-butyloxycarbonyl) group in Boc-2-amino-6-methylbenzoic acid is a classical masking functionality employed in organic synthesis for the protection of amino groups . This group is stable towards most nucleophiles and bases . The Boc group can be removed using specific deprotection strategies, such as the use of oxalyl chloride . This process allows the amino group to interact with other compounds in a controlled manner.
Biochemical Pathways
The compound plays a significant role in peptide synthesis , which is a crucial process in the production of proteins. Proteins, in turn, are involved in numerous biochemical pathways in the body.
Result of Action
Given its role in peptide synthesis , it can be inferred that the compound may influence protein production and, consequently, various cellular functions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-8-6-5-7-9(10(8)11(15)16)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCDUSGXLJHYFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.